molecular formula C6H4BrClN4 B2840248 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1610045-39-0

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2840248
CAS No.: 1610045-39-0
M. Wt: 247.48
InChI Key: NEAFXDZUEAMBOI-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C6H4BrClN4 and a molecular weight of 247.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a triazolopyrazine core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.

    Cyclization: Intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the final triazolopyrazine structure.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:

The presence of bromine, chlorine, and methyl groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-3-10-11-6-5(8)9-4(7)2-12(3)6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFXDZUEAMBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(N=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-bromo-3-chloro-2-hydrazinylpyrazine 11-1 (945 mg; 3.51 mmol) is dissolved in 12 ml trimethyl orthoacetate and heated up to 130° C. for 1 hour. The solution is diluted with water and extracted with EtOAc. The organic phase is then purified with flash chromatography: cHex/EtOAc=70%/30% to 55%/45% within 10 column volumes.
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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